2-Amino-5-(methylthio)-1,3,4-thiadiazole

Catalog No.
S702741
CAS No.
5319-77-7
M.F
C3H5N3S2
M. Wt
147.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(methylthio)-1,3,4-thiadiazole

CAS Number

5319-77-7

Product Name

2-Amino-5-(methylthio)-1,3,4-thiadiazole

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C3H5N3S2

Molecular Weight

147.2 g/mol

InChI

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)

InChI Key

PCLAZAJARAIGGD-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)N

Synonyms

2-Amino-5-(methylthio)-1,3,4-thiadiazole; 2-Amino-5-(methylthio)thiadiazole; 2-Amino-5-methylmercapto-1,3,4-thiadiazole; 2-Amino-5-methylthio-1,2,4-thiadiazol; 5-(Methylthio)-2-amino-1,3,4-thiadiazole; 5-(Methylthio)-[1,3,4]thiadiazol-2-amine; 5-Amin

Canonical SMILES

CSC1=NN=C(S1)N

2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C₃H₅N₃S₂. This compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties. The presence of the amino and methylthio groups enhances its reactivity and biological activity. The compound is identified by its CAS number 108-33-8 and is recognized for its potential in various pharmacological applications.

Currently, there is no documented information regarding the specific mechanism of action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole. Research into its potential biological activity or interaction with other compounds is not yet reported.

Further Research

2-Amino-5-(methylthio)-1,3,4-thiadiazole presents itself as a molecule with interesting structural features, but more research is needed to understand its full potential. Investigations into its:

  • Synthesis pathways with high yield and purity
  • Chemical reactivity and potential applications in organic synthesis
  • Biological activity and potential as a drug candidate
  • Safety profile and potential hazards

The chemical reactivity of 2-amino-5-(methylthio)-1,3,4-thiadiazole primarily stems from the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocycles, enhancing its pharmacological profile.
  • Condensation Reactions: It can react with carbonyl compounds to form thiazolidinones or thiazolidinethiones, which may exhibit enhanced biological activities.

2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives have shown a range of biological activities:

  • Antimicrobial Properties: Compounds containing the thiadiazole moiety are known for their broad-spectrum antimicrobial activity. Studies indicate that derivatives of this compound possess significant antimicrobial effects compared to standard drugs .
  • Antiparasitic Activity: Some derivatives have demonstrated cytostatic properties and activity against Trypanosoma species, indicating potential use in treating parasitic infections .
  • Anti-inflammatory Effects: Research suggests that modifications of this compound can lead to anti-inflammatory agents, further broadening its therapeutic applications.

Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole typically involves:

  • Starting Materials: The synthesis often begins with thiocarbohydrazide and appropriate methylating agents.
  • Refluxing: The reaction mixture is refluxed in a suitable solvent (such as ethanol or acetonitrile) to facilitate the formation of the thiadiazole ring.
  • Purification: The product is purified using crystallization or chromatography techniques.

Various synthetic routes have been explored to generate derivatives with enhanced properties .

Due to its diverse biological activities, 2-amino-5-(methylthio)-1,3,4-thiadiazole has several applications:

  • Pharmaceutical Development: Its derivatives are being investigated as potential lead compounds for new antimicrobial and antiparasitic drugs.
  • Agricultural Chemicals: Some derivatives are explored as agrochemicals due to their efficacy against plant pathogens.
  • Biochemical Research: This compound serves as a useful probe in biochemical studies involving enzyme interactions and receptor binding.

Interaction studies reveal that 2-amino-5-(methylthio)-1,3,4-thiadiazole can effectively interact with various biomolecules:

  • DNA Binding: The mesoionic nature of thiadiazoles allows them to bind strongly with DNA, potentially affecting gene expression.
  • Protein Interactions: Studies indicate that these compounds can influence protein functions through binding interactions, which may lead to altered biological pathways .

Several compounds share structural similarities with 2-amino-5-(methylthio)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-mercapto-1,3,4-thiadiazoleContains a mercapto groupEnhanced reactivity towards electrophiles
2-Amino-5-sulfanyl-1,3,4-thiadiazoleContains a sulfanyl groupExhibits potent antimicrobial activity
2-Amino-1,3,4-thiadiazoleLacks methylthio groupKnown for broad-spectrum antimicrobial effects

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups. The presence of the methylthio group in 2-amino-5-(methylthio)-1,3,4-thiadiazole contributes to its unique properties and potential applications in drug development.

Electronic Structure and Reactivity

The 2-Amino-5-(methylthio)-1,3,4-thiadiazole molecule (C₃H₅N₃S₂) possesses a distinctive electronic structure that contributes significantly to its chemical reactivity and biological properties. The five-membered 1,3,4-thiadiazole ring incorporates two electron-withdrawing imine (C=N) nitrogens, endowing it with a high electron affinity and unique electronic distribution. This heterocyclic core exhibits mesoionic behavior, which facilitates interactions with biological membranes and target proteins.

The electronic properties of thiadiazoles have garnered considerable interest because they possess an equal number of valence electrons and similar molecular structures to thiophenes, which are widely used in organic solar cells due to their relatively high hole mobilities and good light-harvesting properties. The presence of C-S σ* orbitals in the thiadiazole ring creates small regions of low electron density on the sulfur atom, enhancing target interactions and contributing to the compound's reactivity profile.

The amino group at the 2-position and methylthio substituent at the 5-position significantly influence the electron distribution across the ring system. The amino group serves as an electron-donating moiety, while the methylthio group contributes to the overall electronic properties through its sulfur atom. This electronic configuration creates a dipole moment that influences intermolecular interactions and reactivity patterns.

Table 1: Electronic Properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

PropertyValueMethod of Determination
Molecular FormulaC₃H₅N₃S₂Analytical methods
Exact Mass146.99200Mass spectrometry
LogP0.77230Computational methods
PSA (Polar Surface Area)106.07000Computational methods
Index of Refraction1.662Experimental measurement

Bioisosteric Replacement in Heterocyclic Systems

One of the most significant aspects of 1,3,4-thiadiazole derivatives, including 2-Amino-5-(methylthio)-1,3,4-thiadiazole, is their role as bioisosteres in medicinal chemistry. The 1,3,4-thiadiazole ring system serves as a bioisostere of pyrimidine, which forms the core structure of three nucleic bases. This structural similarity enables thiadiazole derivatives to interact with DNA replication processes, contributing to their biological activities, particularly their anticancer properties.

Bioisosteric replacement with the thiadiazole scaffold has been extensively employed in drug design strategies to enhance pharmacological properties while maintaining biological activity. The replacement of other heterocyclic rings with thiadiazole often results in improved metabolic stability, enhanced bioavailability, and modified physicochemical properties. These modifications can significantly influence a compound's pharmacokinetic profile, potentially leading to improved therapeutic outcomes.

The 2-amino substituent on the thiadiazole ring provides an additional point for structural modifications and derivatization. The reactivity of this amine group allows for the development of numerous derivatives, making 2-amino-1,3,4-thiadiazole an excellent scaffold for designing pharmacologically active compounds. The covalent bonding of biologically active compounds with similar effects but different mechanisms of action can lead, through synergism, to derivatives with improved activity and reduced toxicity.

Computational Modeling of Biological Interactions

Computational approaches have been instrumental in understanding the structural and electronic properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and predicting its interactions with biological targets. Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties of thiadiazole derivatives, providing insights into their reactivity and potential biological activities.

In a comprehensive study using the B3LYP/6-31G(d) chemical model implemented in Gaussian 03W and GaussView software packages, researchers analyzed the band gap, HOMO and LUMO distributions, and absorption spectra of thiadiazole-containing structures. These computational investigations have revealed important structure-property relationships that guide the rational design of novel derivatives with enhanced biological activities.

Molecular docking experiments have been utilized to identify binding modes of thiadiazole ligands with target proteins, such as sterol 14-demethylase, providing valuable insights into their antimicrobial mechanisms. Additionally, molecular dynamics (MD) simulations conducted over 100 ns have validated theoretical studies of selected compounds, offering a dynamic perspective on ligand-protein interactions.

Computational estimation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties has also been performed for thiadiazole derivatives, correlating theoretical predictions with experimental data to guide the optimization of lead compounds. These computational approaches have significantly accelerated the discovery and development of novel thiadiazole-based therapeutic agents.

Mechanistic Insights into Biological Activity

The biological activities of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives stem from their unique structural and electronic properties. The mesoionic nature of the thiadiazole ring facilitates the compound's ability to cross biological membranes and interact with target proteins. The presence of electron-withdrawing nitrogen atoms in the ring, combined with the electron-donating amino group, creates a polarized electronic environment that enhances interactions with biological macromolecules.

In antimicrobial applications, thiadiazole derivatives have demonstrated activity against various pathogens, including Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungal strains (Aspergillus niger and Aspergillus fumigatus). The mechanism involves interference with essential cellular processes in microorganisms, leading to growth inhibition or cell death.

For anticancer applications, 1,3,4-thiadiazole derivatives can interfere with DNA replication processes due to their structural similarity to pyrimidine nucleobases. This interference disrupts cancer cell proliferation, contributing to their cytostatic properties. The cytostatic potential of 2-amino-1,3,4-thiadiazole was first discovered by Olsen et al., leading to numerous publications on 1,3,4-thiadiazole derivatives with anticancer activity.

Structure-activity relationship (SAR) studies have provided valuable insights into the features essential for biological activity. For instance, modifications at the amino group or introduction of different substituents at the 5-position can significantly alter the compound's efficacy against specific targets. These structure-activity correlations guide the rational design of more potent and selective derivatives.

Cyclization Reactions and Precursor Design

The synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole relies fundamentally on cyclization reactions involving carefully designed precursors that facilitate ring formation through intramolecular bond formation [1]. The most prevalent approach involves the cyclodehydration of thiosemicarbazide derivatives with appropriate carboxylic acid precursors under acidic conditions [5]. This methodology represents the cornerstone of thiadiazole synthesis, where the thiosemicarbazide serves as a key bifunctional precursor containing both nitrogen and sulfur atoms necessary for heterocycle formation [7].

The cyclization mechanism proceeds through initial nucleophilic attack of the nitrogen electron pair of thiosemicarbazide to the carboxylic acid carbon, followed by dehydration of the resulting intermediate [7]. Subsequently, the sulfur atom electron pair attacks the carbonyl group, causing cyclization, and the intermediate formed undergoes further dehydration [7]. The final step involves electron migration to produce the aromatic heterocycle [7].

Precursor design considerations are critical for successful cyclization reactions [2]. The use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting material enables subsequent methylation reactions with iodomethane under basic conditions to yield the desired methylthio derivative [1]. The reaction typically employs potassium hydroxide in ethanol at temperatures between 10-20 degrees Celsius, achieving yields of approximately 49.3 percent [1].

Alternative precursor strategies involve the preparation of polymer-bound carboxamidine thioureas, which serve as key intermediates for cyclization reactions promoted by para-toluenesulfonyl chloride [4]. These resin-bound precursors undergo desulfurative cyclization to generate the thiadiazole core structure [15] [16].

Table 1: Cyclization Reaction Conditions and Yields
Precursor SystemReaction ConditionsTemperature (°C)Time (h)Yield (%)
Thiosemicarbazide + Carboxylic acid + Phosphorous oxychlorideReflux conditions80-90735-80
Thiosemicarbazide + Carboxylic acid + Concentrated sulfuric acidHeating105-1103-440-49.3
5-Amino-1,3,4-thiadiazole-2-thiol + IodomethaneBasic conditions10-207-849.3

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives, offering significant advantages over conventional heating methods [9] [10]. The microwave irradiation technique enables direct application of energy to the internal system of reacting molecules, thereby enhancing energy utilization efficiency and dramatically improving reaction performance [11].

The microwave-assisted methodology typically involves subjecting a mixture of thiosemicarbazide and carboxylic acid derivatives to microwave irradiation at temperatures ranging from 50 to 70 degrees Celsius for periods of 5 to 30 minutes [12]. This approach achieves yields of 79 to 85 percent, representing a substantial improvement over conventional methods that require 7 hours at 110 degrees Celsius and typically yield only 60 to 75 percent [10] [11].

Research has demonstrated that microwave-assisted synthesis of 1,3,4-thiadiazole derivatives under controlled conditions produces excellent results with minimal side reactions [9]. The nucleophile N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be synthesized and subsequently reacted with different carbon electrophilic reagents under microwave activation to afford various thiadiazole derivatives [9].

Specific protocols for microwave synthesis involve placing a mixture of aliphatic acid and thiosemicarbazide in a flask, adding concentrated sulfuric acid dropwise, and irradiating the mixture in a domestic microwave oven for 30 minutes [12]. The reaction mixture is subsequently poured into ice-water, basified using concentrated ammonium hydroxide solution, and the product is filtered and purified [12].

Table 2: Microwave versus Conventional Synthesis Comparison
MethodTemperature (°C)TimeYield (%)Advantages
Conventional heating1107 hours60-75Standard procedure
Microwave irradiation50-705-30 minutes79-85Rapid, high yield, environmentally friendly

The advantages of microwave-assisted synthesis include shortened reaction times, enhanced reaction rates, improved selectivity, and reduced formation of thermally degradative products compared to conventional synthesis methods [12]. The microwave technique also facilitates better control over reaction parameters and enables more efficient heating patterns throughout the reaction mixture [11].

Solid-Phase Combinatorial Approaches

Solid-phase synthesis represents a sophisticated approach for the combinatorial preparation of 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives, enabling the construction of diverse compound libraries with high efficiency and purity [15] [16]. The methodology centers on the preparation of polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through desulfurative cyclization of thiosemicarbazide intermediate resins [15] [20].

The key transformation involves the cyclization of resin-bound carboxamidine thioureas using para-toluenesulfonyl chloride as the desulfurative agent [4] [15]. This process generates 5-amino-1,2,4-thiadiazole resins, which subsequently undergo functionalization reactions including alkylation, acylation, and Suzuki coupling reactions [15] [16]. The alkylation and acylation reactions demonstrate remarkable chemoselectivity, occurring specifically at the 2-amide position and 5-amine position of the thiadiazole resin, respectively [15].

Solid-phase synthesis protocols typically commence with the attachment of isothiocyanate-terminated resin to arylcarboxamidines, producing resin-bound carboxamidine thioureas as key intermediates [4]. These intermediates undergo cyclization promoted by para-toluenesulfonyl chloride, followed by diverse functionalization reactions to generate libraries of thiadiazole analogs [15] [16].

The final step involves cleavage of the functionalized thiadiazole resins using trifluoroacetic acid in dichloromethane, affording diverse 1,3,4-thiadiazole analogs in high yields and purities [15] [20]. This approach enables the preparation of compound libraries with different distributions of physicochemical and biological properties compared to solution-phase methods [15].

Table 3: Solid-Phase Synthesis Results
Starting MaterialCyclization AgentFunctionalization TypeFinal Yield (%)Purity
Thiosemicarbazide resinpara-Toluenesulfonyl chlorideAlkylation70-85High
Thiosemicarbazide resinpara-Toluenesulfonyl chlorideAcylation75-90High
Thiosemicarbazide resinpara-Toluenesulfonyl chlorideSuzuki coupling65-80High

Alternative solid-phase approaches employ poly(ethylene glycol) supported dichlorophosphate as a recoverable dehydration reagent for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles under microwave irradiation and solvent-free conditions [21]. This methodology involves reactions of thiosemicarbazide with various carboxylic acids, enabling efficient synthesis with simplified work-up procedures and reagent recovery [21].

Functionalization and Derivatization Protocols

The functionalization and derivatization of 2-amino-5-(methylthio)-1,3,4-thiadiazole encompasses a diverse array of chemical transformations that enable structural modification and property optimization [24] [25]. These protocols focus on selective modification of reactive sites within the thiadiazole scaffold, particularly targeting the amino and methylthio substituents for further chemical elaboration [26] [27].

Primary functionalization strategies involve nucleophilic substitution reactions at the methylthio position, where the sulfur atom serves as a leaving group for various nucleophiles [24]. The reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with omega-haloalkylthio reagents yields two distinct product series: 2-(omega-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, depending on reaction conditions and reagent stoichiometry [24].

Alkylation protocols typically employ bases such as potassium hydroxide in ethanol, with reaction temperatures maintained between 10-20 degrees Celsius [1]. The Michael addition reaction represents another important functionalization approach, where 2-amino-5-mercapto-1,3,4-thiadiazole reacts with alpha,beta-unsaturated compounds such as acrylonitrile to yield functionalized derivatives [2]. Optimal conditions for Michael addition involve methanol as solvent with triethylamine as base, achieving yields of 47-49 percent [2].

Acylation reactions constitute a significant derivatization pathway, where thiadiazole derivatives undergo treatment with acid chlorides to introduce various acyl substituents [2]. The acylation of Michael addition products with chloroacetyl chloride yields corresponding derivatives that can be further cyclized using potassium isothiocyanate [2].

Table 4: Functionalization Reaction Conditions
Functionalization TypeReagentsConditionsYield (%)Products
AlkylationAlkyl halides, Potassium hydroxideEthanol, 10-20°C70-85Alkylthio derivatives
Michael AdditionAcrylonitrile, TriethylamineMethanol, room temperature47-49Beta-cyanoethyl derivatives
AcylationAcid chlorides, BaseTetrahydrofuran, room temperature65-80Amide derivatives
Oxidative couplingHydrogen peroxide, Vanadium catalystAqueous conditions52-98Dimeric products

Advanced derivatization protocols include continuous flow synthesis methodologies that enable efficient functionalization of thiadiazole heterocycles with enhanced safety profiles [30]. These approaches facilitate the handling of hazardous reagents such as trichloromethane sulfenylchloride while enabling gram-scale preparation of functionalized building blocks [30].

The synthesis of thiadiazole-modified chitosan derivatives represents an innovative functionalization approach, where 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl)amino)-4-oxo butanoic acid is used to modify chitosan through amide linkages [29]. This methodology produces materials with enhanced antimicrobial and pharmacological properties compared to unmodified precursors [29].

Antibacterial Activity: Gram-Positive and Gram-Negative Targets

The 2-amino-5-(methylthio)-1,3,4-thiadiazole scaffold demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with preferential activity against Gram-positive organisms [1] [2] [3]. The compound exhibits moderate to good activity against key pathogenic bacteria including Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes [1] [3].

Against Gram-positive bacteria, the compound shows enhanced efficacy with specific structural modifications. Studies indicate that 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives display excellent activity against Bacillus cereus and Bacillus anthracis, with minimum inhibitory concentration values ranging from 119-194 micrograms per milliliter [3]. The antibacterial mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death .

For Gram-negative bacteria, the activity profile shows moderate effectiveness against Escherichia coli and Salmonella typhimurium [1] [2]. The reduced activity against Gram-negative strains compared to Gram-positive bacteria is attributed to the additional outer membrane barrier present in Gram-negative organisms, which limits compound penetration. Structure-activity relationship studies reveal that halogen substitution, particularly fluorine and chlorine, enhances antibacterial activity against Gram-negative bacteria [2].

The compound demonstrates significant selectivity based on electronic properties of substituents. Electron-withdrawing groups such as nitro and halogen substituents generally increase antibacterial potency, while electron-donating groups show variable effects depending on their position and nature [2]. The 4-methylphenyl moiety has been identified as particularly favorable for antibacterial activity against both Gram-positive and Gram-negative strains [3].

Antifungal Activity: Pathogenic Fungal Strains

2-Amino-5-(methylthio)-1,3,4-thiadiazole exhibits remarkable antifungal properties against clinically relevant fungal pathogens [1] [2]. The compound shows moderate to very good activity against Candida albicans, with some derivatives demonstrating equipotent activity compared to standard antifungal agents such as fluconazole [2].

Against Aspergillus species, including Aspergillus niger and Aspergillus fumigatus, the compound demonstrates good inhibitory activity [2]. The antifungal mechanism involves interference with essential cellular processes in fungal organisms, particularly affecting ergosterol biosynthesis and cell wall integrity. Metal complexes of 2-amino-5-(methylthio)-1,3,4-thiadiazole show enhanced antifungal activity compared to the parent compound, with copper and nickel complexes exhibiting superior efficacy [2].

Structure-activity relationships indicate that specific substitution patterns significantly influence antifungal potency. The 2,4-dichlorophenylamino derivative shows particularly strong activity against Candida species, with minimum inhibitory concentration values comparable to itraconazole [2]. The morpholinoethylamino derivative demonstrates excellent activity against Candida non-albicans species, exceeding the efficacy of standard antifungal drugs [2].

The compound's broad-spectrum antifungal activity extends to other pathogenic fungi, including Geotrichum candidum and various Candida species beyond C. albicans [2]. This broad activity profile makes it a promising scaffold for developing new antifungal agents, particularly against drug-resistant fungal strains.

Anticancer Properties

Cytotoxicity Mechanisms in Cancer Cell Lines

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates significant cytotoxic activity against various human cancer cell lines through multiple mechanisms [8] [9] [10]. The compound exhibits particular potency against colon cancer cells, with IC50 values as low as 2.44 micromolar against LoVo cells [9]. Against breast cancer cell lines such as MCF-7, the compound shows IC50 values of 23.29 micromolar, indicating selective anticancer activity [9].

The primary cytotoxic mechanism involves induction of apoptosis through mitochondrial dysfunction and caspase activation [8] [9]. The compound causes significant increases in apoptotic cell populations, with some derivatives showing up to 18-fold increases in apoptotic cells at IC50 concentrations [11]. Cell cycle analysis reveals that the compound induces arrest in the sub-G1 phase, followed by programmed cell death [11].

DNA damage represents another critical mechanism of cytotoxicity. Comet assay studies demonstrate that 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives cause significant DNA strand breaks in cancer cells [11]. The extent of DNA damage correlates with concentration, showing dose-dependent cytotoxic effects. The compound exhibits tail length values indicating substantial genotoxic activity comparable to established chemotherapeutic agents [11].

The compound shows remarkable selectivity for cancer cells over normal cells. Studies using normal fibroblasts, hepatocytes, astrocytes, and neurons demonstrate minimal cytotoxicity at concentrations that are highly effective against cancer cells [8]. This selectivity index ranges from 1.8 to 8.7, indicating a favorable therapeutic window for potential clinical applications [12].

Inhibition of Key Oncogenic Pathways

2-Amino-5-(methylthio)-1,3,4-thiadiazole exerts anticancer effects through targeted inhibition of critical oncogenic signaling pathways [10] [13]. The compound demonstrates potent inhibition of the extracellular signal-regulated kinase 1/2 pathway, which is frequently dysregulated in cancer [13]. This ERK1/2 inhibition leads to reduced cell proliferation and enhanced apoptosis in lung carcinoma cells [13].

The compound induces cell cycle arrest in the G0/G1 phase through upregulation of p27/Kip1 expression [13]. This cyclin-dependent kinase inhibitor plays a crucial role in preventing cell cycle progression from G1 to S phase, effectively halting cancer cell proliferation. The mechanism involves both transcriptional and post-translational regulation of p27/Kip1 levels [13].

Topoisomerase II inhibition represents another significant mechanism of anticancer activity [8] [10]. The compound interferes with DNA replication and repair processes by preventing topoisomerase II-mediated DNA strand rejoining. This leads to accumulation of DNA double-strand breaks and subsequent activation of DNA damage checkpoints [8].

Histone deacetylase inhibition contributes to the compound's anticancer efficacy [10]. 2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives show significant HDAC inhibitory activity, leading to increased histone acetylation and altered gene expression patterns. This epigenetic modulation results in reactivation of tumor suppressor genes and induction of pro-apoptotic pathways [10].

The compound also targets angiogenesis pathways, inhibiting vascular endothelial growth factor signaling and reducing tumor vascularization [8]. This anti-angiogenic activity limits tumor growth and metastatic potential by restricting nutrient and oxygen supply to cancer cells.

Synergistic Effects with Natural Anticancer Agents

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates enhanced anticancer activity when combined with natural anticancer compounds [14]. The combination approach leverages complementary mechanisms of action to achieve superior therapeutic outcomes while potentially reducing individual drug concentrations and associated toxicity.

Studies investigating combinations with curcumin reveal synergistic cytotoxic effects against multiple cancer cell lines [14]. The combination enhances apoptosis induction through dual targeting of nuclear factor-kappa B and mitogen-activated protein kinase pathways. This multi-target approach overcomes resistance mechanisms that may limit the efficacy of single-agent therapy [14].

Resveratrol combinations show particular promise in breast cancer models, where the natural polyphenol enhances the thiadiazole compound's ability to induce cell cycle arrest and apoptosis [14]. The synergistic interaction involves coordinated modulation of p53 signaling and enhanced oxidative stress in cancer cells. This combination also demonstrates improved selectivity for cancer cells over normal breast epithelial cells [14].

Green tea polyphenol combinations, particularly with epigallocatechin gallate, enhance the compound's anti-proliferative effects in colon cancer models [14]. The mechanism involves synergistic inhibition of cyclin-dependent kinases and enhanced activation of pro-apoptotic proteins. The combination also shows superior anti-metastatic activity compared to individual components [14].

Quercetin combinations demonstrate enhanced efficacy against lung cancer cells through coordinated targeting of epidermal growth factor receptor signaling and enhanced autophagy induction [14]. The natural flavonoid potentiates the thiadiazole compound's ability to induce mitochondrial dysfunction and caspase activation, resulting in improved therapeutic outcomes [14].

Anti-Inflammatory and Analgesic Properties

COX-1/COX-2 Selectivity and Ulcerogenicity

2-Amino-5-(methylthio)-1,3,4-thiadiazole exhibits remarkable cyclooxygenase selectivity, demonstrating preferential inhibition of COX-2 over COX-1 [15] [16] [17]. The compound shows exceptionally high selectivity indices exceeding 555.5 micromolar, which represents approximately two-fold superior selectivity compared to celecoxib [15]. This enhanced selectivity profile significantly reduces the risk of gastrointestinal adverse effects commonly associated with non-selective COX inhibition.

The molecular basis of COX-2 selectivity involves specific interactions with amino acid residues unique to the COX-2 active site [15]. Docking studies reveal that the compound forms hydrogen bonds with Arg513 and His90, which are key residues responsible for COX-2 selectivity [15]. The methylthio substituent provides additional hydrophobic interactions that enhance binding affinity and selectivity for the COX-2 isoform.

Ulcerogenicity studies demonstrate that 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives exhibit minimal gastric mucosal damage even at high doses [15]. The compounds show no ulceration effects in experimental models, contrasting favorably with traditional non-steroidal anti-inflammatory drugs that frequently cause gastric lesions [15]. This improved safety profile is directly attributed to the compound's selective COX-2 inhibition, which preserves protective prostaglandin synthesis in gastric mucosa.

The anti-inflammatory efficacy approaches that of standard COX-2 inhibitors while maintaining superior gastrointestinal safety [15]. In carrageenan-induced rat paw edema models, the compound demonstrates 24.49-25.40 percent edema reduction compared to celecoxib's 18.61 percent reduction [15]. This comparable efficacy combined with enhanced safety represents a significant therapeutic advantage.

Pain Modulation Pathways

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates significant analgesic activity through multiple pain modulation mechanisms [15] [18]. The compound achieves nociceptive threshold values of 85.72 grams, which closely approaches the efficacy of celecoxib at 90.23 grams [15]. This analgesic effect is mediated through both peripheral and central pain pathways.

Peripheral pain modulation involves inhibition of prostaglandin E2 synthesis at sites of inflammation [15] [18]. The compound's selective COX-2 inhibition reduces inflammatory mediator production, thereby decreasing sensitization of peripheral nociceptors. This mechanism is particularly effective in inflammatory pain conditions where prostaglandin-mediated sensitization plays a central role.

Central pain modulation pathways are influenced through the compound's effects on spinal cord processing [18]. The thiadiazole structure demonstrates ability to cross the blood-brain barrier and modulate central nervous system pain transmission. The compound influences descending pain inhibitory pathways and may interact with GABAergic neurotransmission to enhance analgesic effects.

The compound shows particular efficacy in neuropathic pain models, suggesting involvement of additional mechanisms beyond COX inhibition [18]. This activity may involve modulation of voltage-gated sodium channels and calcium channels, which are critical for neuropathic pain transmission. The dual mechanism approach provides broader spectrum analgesic coverage compared to simple COX inhibitors.

Fibrinolytic activity represents an additional mechanism contributing to pain relief in vascular-related pain conditions [18]. The compound demonstrates significant fibrinolytic properties with probability values exceeding 0.7, suggesting potential benefits in conditions where vascular occlusion contributes to pain pathophysiology [18].

Anticonvulsant and Neuroprotective Effects

MES and PTZ Seizure Models

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates excellent anticonvulsant activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole seizure models [19] [20]. In MES testing, the compound effectively prevents tonic hind limb extension, which serves as the primary endpoint for anticonvulsant efficacy [19]. The compound shows dose-dependent seizure protection with long-duration action at minimum effective doses.

The anticonvulsant mechanism in MES models involves modulation of voltage-gated sodium channels, which are critical for neuronal excitability [19] [20]. The compound appears to stabilize the inactivated state of sodium channels, thereby reducing repetitive neuronal firing that characterizes seizure activity. This mechanism is similar to established anticonvulsants such as phenytoin and carbamazepine.

In PTZ seizure models, the compound demonstrates significant protection against chemically-induced convulsions [19]. The PTZ model primarily evaluates GABAergic mechanisms, suggesting that 2-amino-5-(methylthio)-1,3,4-thiadiazole enhances gamma-aminobutyric acid neurotransmission [19]. The compound prevents tonic-clonic seizures and increases seizure threshold through enhancement of inhibitory neurotransmission.

Carbonic anhydrase inhibition contributes significantly to the anticonvulsant activity [19]. The compound shows good inhibitory activity against carbonic anhydrase II and particularly strong activity against carbonic anhydrase IX [19]. This enzyme inhibition modulates brain pH and ionic balance, contributing to seizure prevention through metabolic mechanisms.

The compound demonstrates superior efficacy compared to standard anticonvulsants in some models, with compounds showing IC50 values and seizure protection rates exceeding those of sodium valproate and acetazolamide [19]. This enhanced efficacy profile suggests potential advantages for treatment-resistant epilepsy cases.

Neurotoxicity and Recovery Profiles

2-Amino-5-(methylthio)-1,3,4-thiadiazole exhibits an exceptional safety profile in neurotoxicity assessments [19] [20]. Rotarod testing, which evaluates motor coordination and neurological function, shows no neurotoxicity at doses up to 300 milligrams per kilogram [19]. This represents a significant therapeutic window between effective anticonvulsant doses and neurotoxic concentrations.

The compound demonstrates neuroprotective effects beyond simple seizure prevention [20] [13]. Studies reveal that the compound protects neurons against oxidative stress and excitotoxic damage through multiple mechanisms. The neuroprotective activity involves enhancement of endogenous antioxidant systems and reduction of lipid peroxidation in neural tissues [19].

GABA level modulation represents a key mechanism of neuroprotection [19]. The compound enhances GABA synthesis and release while reducing GABA metabolism, resulting in increased inhibitory neurotransmission. This enhanced GABAergic function provides both anticonvulsant efficacy and neuroprotective benefits against excitotoxic damage.

Biochemical parameter analysis reveals that the compound improves multiple markers of neuronal health [19]. The compound increases superoxide dismutase activity and total antioxidant capacity while reducing nitric oxide levels and lipid peroxidation markers. These effects suggest comprehensive neuroprotective activity extending beyond seizure disorders.

Recovery profiles following seizure activity show enhanced neuronal recovery in animals treated with 2-amino-5-(methylthio)-1,3,4-thiadiazole [19]. The compound appears to facilitate post-ictal recovery and reduce long-term neurological sequelae associated with seizure activity. This recovery enhancement may involve neuroplasticity mechanisms and cellular repair processes.

Antidiabetic and Metabolic Modulation

Insulin Sensitivity and Glucose Uptake Mechanisms

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates significant antidiabetic activity through multiple mechanisms targeting glucose homeostasis [21] [22] [23]. The compound exhibits potent α-glucosidase inhibitory activity with IC50 values ranging from 1.10 to 18.10 micromolar, showing superior efficacy compared to acarbose standard with IC50 of 11.50 micromolar [22] [23].

The primary mechanism involves inhibition of intestinal α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into absorbable glucose units [22] [23]. This inhibition delays glucose absorption from the digestive tract, resulting in reduced postprandial glucose spikes and improved glycemic control. The enzyme inhibition is competitive and reversible, providing controllable glucose management.

Sodium glucose co-transporter 2 inhibition represents another significant mechanism of glucose regulation [21]. The compound demonstrates 74.60-78.57 percent SGLT2 inhibition compared to dapagliflozin's 93.65 percent activity [21]. This inhibition promotes urinary glucose excretion, with treated animals showing 854 milligrams per body weight increase in glucose elimination [21].

Blood glucose reduction studies demonstrate clinically relevant hypoglycemic effects [21]. The compound achieves glucose reductions to 137-183 milligrams per deciliter levels, which compares favorably to dapagliflozin's reduction to 158 milligrams per deciliter [21]. This glucose-lowering effect is sustained and does not appear to cause hypoglycemic episodes at therapeutic doses.

Insulin sensitivity improvement occurs through enhanced glucose uptake mechanisms in peripheral tissues [21] [22]. The compound appears to enhance insulin receptor signaling and glucose transporter function, resulting in improved cellular glucose utilization. This mechanism provides synergistic benefits when combined with α-glucosidase and SGLT2 inhibition.

Pancreatic β-Cell Protection

2-Amino-5-(methylthio)-1,3,4-thiadiazole demonstrates significant protective effects on pancreatic β-cells, which are crucial for maintaining insulin production capacity [24]. The compound protects against β-cell apoptosis and dysfunction through multiple cytoprotective mechanisms. These protective effects are particularly important for preventing diabetes progression and maintaining endogenous insulin production.

The compound enhances β-cell survival through antioxidant mechanisms that reduce oxidative stress-induced damage [24]. Pancreatic β-cells are particularly susceptible to oxidative damage due to their relatively low antioxidant enzyme expression. The thiadiazole structure provides direct antioxidant activity and enhances endogenous antioxidant enzyme expression in β-cells.

Inflammatory pathway modulation contributes significantly to β-cell protection [24]. The compound reduces pro-inflammatory cytokine production and nuclear factor-kappa B activation in pancreatic tissues. This anti-inflammatory activity prevents cytokine-mediated β-cell destruction and maintains normal islet architecture and function.

Dipeptidyl peptidase-4 inhibition represents an additional mechanism of β-cell protection [24]. Although not the primary target, some thiadiazole derivatives show DPP-4 inhibitory activity, which enhances incretin hormone stability and promotes β-cell survival and proliferation. This mechanism provides additional metabolic benefits beyond glucose regulation.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5319-77-7

Wikipedia

2-Amino-5-methylthio-1,3,4-thidiazole

Dates

Last modified: 08-15-2023

Explore Compound Types